molecular formula C56H60N6O4 B8036554 (DHQ)2Pyr

(DHQ)2Pyr

Cat. No.: B8036554
M. Wt: 881.1 g/mol
InChI Key: SWKRDCRSJPRVNF-UHFFFAOYSA-N
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Description

The compound (DHQ)2Pyr is a complex organic molecule with a unique structure This compound is characterized by its multiple chiral centers and the presence of various functional groups, including pyrimidine, quinoline, and quinuclidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. The general synthetic route includes:

    Formation of the Pyrimidine Core: This step involves the condensation of appropriate aromatic aldehydes with urea or thiourea under acidic conditions to form the pyrimidine ring.

    Quinoline Derivatization: The quinoline moieties are introduced through a Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with ketones.

    Quinuclidine Attachment: The quinuclidine units are attached via nucleophilic substitution reactions, often using alkyl halides as electrophiles.

    Final Assembly: The final step involves the coupling of the pyrimidine and quinoline derivatives with the quinuclidine units under basic conditions, typically using strong bases like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The quinoline and pyrimidine rings can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or metal hydrides.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (Cl2, Br2) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline ring may yield quinoline N-oxide, while reduction of nitro groups will produce corresponding amines.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: As a probe for studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Potential therapeutic agent due to its complex structure and functional groups that may interact with biological targets.

    Industry: As a precursor for the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and chiral centers, making it a versatile molecule for various applications. Its ability to undergo multiple types of chemical reactions and its potential interactions with biological targets further enhance its significance in scientific research.

Properties

IUPAC Name

4-[(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-[6-[(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H60N6O4/c1-5-35-33-61-27-23-39(35)29-49(61)52(43-21-25-57-47-19-17-41(63-3)31-45(43)47)65-55-51(37-13-9-7-10-14-37)56(60-54(59-55)38-15-11-8-12-16-38)66-53(50-30-40-24-28-62(50)34-36(40)6-2)44-22-26-58-48-20-18-42(64-4)32-46(44)48/h7-22,25-26,31-32,35-36,39-40,49-50,52-53H,5-6,23-24,27-30,33-34H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKRDCRSJPRVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=C(C(=NC(=N5)C6=CC=CC=C6)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H60N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

881.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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